molecular formula C23H34O6 B157188 [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate CAS No. 10163-82-3

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate

Cat. No.: B157188
CAS No.: 10163-82-3
M. Wt: 406.5 g/mol
InChI Key: WPNDRNNDZTUDEL-MJNJLXEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate is a naturally occurring compound isolated from the plant Dregea volubilis, which belongs to the family Asclepiadaceae. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research. This compound is a type of pregnane glycoside, which is a class of steroidal glycosides known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate involves several steps, starting from the extraction of the plant material. The leaves, stems, and roots of Dregea volubilis are typically used for extraction. The plant material is dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The plant material is harvested in bulk, and the extraction is carried out using large-scale solvent extraction equipment. The crude extract is then subjected to industrial chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other biologically active compounds.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate involves its interaction with specific molecular targets within cells. It has been shown to inhibit the accumulation of calcium, activate the calpain system, and reduce lipid peroxidation. These actions contribute to its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation.

Comparison with Similar Compounds

Similar Compounds

    Drevogenin A: Another pregnane glycoside with similar biological activities.

    Drevogenin D: Known for its ability to inhibit calcium accumulation and activate the calpain system.

    Drevogenin P: Studied for its potential therapeutic properties.

Uniqueness

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate is unique due to its specific molecular structure and its potent anticancer properties. While other similar compounds also exhibit biological activities, this compound has shown particular promise in cancer research, making it a valuable compound for further study and potential therapeutic development.

Properties

CAS No.

10163-82-3

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate

InChI

InChI=1S/C23H34O6/c1-12(24)16-8-10-23(28)17-6-5-14-11-15(26)7-9-21(14,3)18(17)19(29-13(2)25)20(27)22(16,23)4/h5,15-20,26-28H,6-11H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22-,23-/m0/s1

InChI Key

WPNDRNNDZTUDEL-MJNJLXEKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)O)C)O

SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)OC(=O)C)O)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)OC(=O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Reactant of Route 2
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Reactant of Route 3
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Reactant of Route 4
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Reactant of Route 5
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Reactant of Route 6
[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate

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